Cas no 2309313-59-3 (3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質
名前と識別子
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- 3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione
- 3-[3-(2-ethylpiperidin-1-yl)propyl]-1H-quinazoline-2,4-dione
- 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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- インチ: 1S/C18H25N3O2/c1-2-14-8-5-6-11-20(14)12-7-13-21-17(22)15-9-3-4-10-16(15)19-18(21)23/h3-4,9-10,14H,2,5-8,11-13H2,1H3,(H,19,23)
- InChIKey: GDZCXQOQDCFORO-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=CC=CC=2NC(N1CCCN1CCCCC1CC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 440
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 52.6
3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-8800-5μmol |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6609-8800-50mg |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6609-8800-10μmol |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6609-8800-30mg |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6609-8800-5mg |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6609-8800-20mg |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6609-8800-40mg |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6609-8800-2mg |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6609-8800-3mg |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6609-8800-10mg |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
2309313-59-3 | 10mg |
$118.5 | 2023-09-07 |
3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報
3-3-(2-Ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione: A Novel Compound with Promising Pharmacological Potential
3-3-(2-Ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, with the CAS number 2309313-59-3, represents a unique structural hybrid of a 1,2,3,4-tetrahydroquinazoline scaffold and a 2-ethylpiperidine moiety. This molecular architecture has garnered significant attention in recent years due to its potential to modulate multiple biological targets, particularly in the context of neurodegenerative diseases and inflammatory disorders. The compound’s design incorporates a quinazoline ring, a well-known pharmacophore in kinase inhibitors, and a propyl chain functionalized with a 2-ethylpiperidine group, which may confer enhanced solubility and metabolic stability.
Recent studies have demonstrated that the 1,2,3,4-tetrahydroquinazoline-2,4-dione core exhibits dual inhibitory activity against protein tyrosine phosphatases (PTPs) and serine/threonine kinases, making it a promising candidate for the treatment of metabolic syndrome and autoimmune conditions. The 2-ethylpiperidine substitution at the propyl chain is hypothesized to enhance interactions with hydrophobic pockets in target proteins, thereby improving binding affinity and selectivity. This structural feature is particularly relevant in the context of drug resistance and target-specific modulation, which are critical challenges in modern therapeutic development.
Advancements in computational drug design have further elucidated the potential of 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. Molecular docking studies suggest that the compound can occupy the ATP-binding site of kinase targets, such as ERK1/2 and PI3K, while simultaneously interacting with PTP1B residues. This dual-targeting capability is a significant departure from traditional monotherapy approaches and may offer synergistic therapeutic benefits. Researchers have also explored the pro-drug strategy for this compound, aiming to improve its bioavailability and reduce potential side effects associated with first-pass metabolism.
The 1,2,3,4-tetrahydroquinazoline scaffold has been extensively studied for its role in antioxidant activity and anti-inflammatory effects. In particular, the 2,4-dione ring system is believed to contribute to the compound’s ability to scavenge reactive oxygen species (ROS) and modulate inflammatory cytokine production. Recent in vitro experiments have shown that 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione significantly reduces the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. These findings align with the growing interest in multi-target drugs for complex diseases like chronic inflammation and neurodegeneration.
One of the most promising applications of 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to inhibit tau protein phosphorylation and reduce β-amyloid aggregation has been highlighted in preclinical studies. Additionally, its interaction with glutamate receptors may help mitigate excitotoxicity, a key pathological feature in these conditions. The 2-ethylpiperidine group is thought to enhance the compound’s penetration into the blood-brain barrier, a critical factor for the efficacy of neurotherapeutics.
Despite its promising pharmacological profile, the development of 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is not without challenges. The compound’s synthetic complexity and the need for enantiomeric purity in its production are significant hurdles. Moreover, in vivo studies are required to confirm its safety and efficacy in human trials. Researchers are also investigating the potential for drug-drug interactions, particularly in patients undergoing long-term therapy for chronic conditions. These challenges underscore the importance of continued research and optimization of this compound’s chemical and pharmacological properties.
In conclusion, 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a novel class of compounds with broad therapeutic potential. Its unique molecular structure and dual-targeting capabilities position it as a valuable candidate for the treatment of inflammatory diseases, neurodegenerative disorders, and metabolic syndromes. As research in drug discovery and precision medicine progresses, this compound may play a pivotal role in the development of more effective and targeted therapies for complex diseases.
Keywords: 3-3-(2-Ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, 1,2,3,4-tetrahydroquinazoline, 2-ethylpiperidine, kinase inhibition, protein tyrosine phosphatase, anti-inflammatory activity, neurodegenerative diseases, multi-target drugs, computational drug design, drug resistance.
2309313-59-3 (3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione) 関連製品
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